FTO Inhibitory Potency: Class-Level Comparison of 2-(Arylthio)benzoic Acid Scaffold vs. Benchmark Inhibitor FB23
The 2-(arylthio)benzoic acid scaffold, to which 2-[(4-aminobenzyl)thio]benzoic acid belongs, was systematically profiled for FTO demethylase inhibition. The most potent analog in the series, compound 8c, achieved an IC50 of 0.3 ± 0.1 μM against FTO in a biochemical demethylation assay, a value comparable to that of the established FTO inhibitor FB23 in the same in vitro system [1]. While the exact IC50 of 2-[(4-aminobenzyl)thio]benzoic acid itself was not reported as a discrete data point in the SAR table, the study unequivocally establishes that the 2-(arylthio)benzoic acid core—particularly when bearing an aryl substituent capable of hydrogen-bonding interactions—is a validated pharmacophore for FTO engagement, with sub-micromolar potency achievable through aryl group optimization [1]. By contrast, 2-(benzylthio)benzoic acid, which lacks the 4-amino hydrogen-bonding functionality, is not reported as an FTO ligand in the primary literature, and simple benzoic acid derivatives such as 4-aminobenzoic acid (PABA) show no meaningful FTO inhibition [2].
| Evidence Dimension | FTO demethylase inhibition (IC50) |
|---|---|
| Target Compound Data | 2-[(4-Aminobenzyl)thio]benzoic acid: not individually reported; belongs to 2-(arylthio)benzoic acid class with lead compound 8c IC50 = 0.3 ± 0.1 μM |
| Comparator Or Baseline | FB23: IC50 = 60 nM on isolated FTO enzyme; 23.6–44.8 μM against AML cell lines (NB4, MONOMAC6). 4-Aminobenzoic acid (PABA): no reported FTO inhibition. |
| Quantified Difference | Scaffold lead (8c) achieves potency within ~5-fold of FB23 at the enzyme level, representing a structurally distinct chemotype with non-overlapping IP position. |
| Conditions | In vitro FTO demethylase assay using 15-mer ssRNA substrate; recombinant FTO (31–505 residues) expressed in E. coli BL21(DE3) |
Why This Matters
This class-level evidence positions 2-[(4-aminobenzyl)thio]benzoic acid as an entry point into a validated FTO inhibitor chemotype, offering a structurally distinct scaffold from the FB23 series and thus enabling freedom-to-operate in medicinal chemistry programs targeting epitranscriptomic regulation in AML.
- [1] Yan C, Zhang Q, Xiao P, Xie X, Li M, Qiu Y, Wen L, Song X, Dong Z, Yang CG. Structure-Activity Relationships of 2-(Arylthio)benzoic Acid FTO Inhibitors. Israel Journal of Chemistry, 2024, e202300166. DOI: 10.1002/ijch.202300166. View Source
- [2] Huang Y, Yan J, Li Q, Li J, Gong S, Zhou H, Gan J, Jiang H, Jia GF, Luo C, Yang CG. Meclofenamic acid selectively inhibits FTO demethylation of m6A over ALKBH5. Nucleic Acids Research, 2015, 43(1), 373-384. DOI: 10.1093/nar/gku1276. View Source
